6-Chlorobenzo[d]isoxazol-5-ol
Description
Properties
IUPAC Name |
6-chloro-1,2-benzoxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-5-2-7-4(1-6(5)10)3-9-11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTORTQCGRJFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NOC2=CC(=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Benzisoxazole Synthesis
The Mitsunobu reaction is a widely used method for constructing oxygen-containing heterocycles, including benzisoxazoles. A closely related compound, 6-chlorobenzo[d]isoxazol-3-ol (CAS: 61977-29-5), was synthesized via this method using 4-chloro-N,2-dihydroxybenzamide as the starting material . While this protocol targets the 3-ol isomer, it provides a template for adapting conditions to synthesize the 5-ol variant by altering substituent positions.
Cyclodehydration of Hydroxamic Acids
Hydroxamic acids are precursors for isoxazole formation through cyclodehydration. In the synthesis of 6-chlorobenzo[d]isoxazol-3-ol, salicylhydroxamic acid derivatives underwent Mitsunobu-assisted cyclization . Adapting this method for the 5-ol isomer would require:
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Substrate modification : Introducing a chlorine atom at the 6-position and a hydroxyl group at the 5-position on the benzene ring.
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Optimization of reaction time and temperature : The original reaction completed in 32 minutes at 20°C , but longer durations or elevated temperatures may be needed for sterically hindered substrates.
Alternative Pathways from Oxadiazole Synthesis Literature
Although oxadiazole synthesis (e.g., methods in ) targets a different heterocycle, analogous strategies involving hydrazide intermediates or cyclization agents like POCl₃ could be repurposed. For example:
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Hydrazide cyclization : Reacting a chlorinated benzohydrazide with phosphoryl chloride (POCl₃) under reflux conditions to form the isoxazole ring.
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Microwave-assisted synthesis : Reducing reaction times and improving yields, as demonstrated in microwave-driven oxadiazole formations .
Challenges in Isomer-Specific Synthesis
The positional isomerism between 3-ol and 5-ol derivatives introduces significant synthetic challenges:
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Regioselectivity : Controlling the orientation of substituents during cyclization requires precise tuning of electronic and steric effects.
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Starting material availability : Commercially available precursors for the 5-ol isomer are less common, necessitating custom synthesis of intermediates.
Comparative Analysis of Reported Methods
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzo[d]isoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 6-Chlorobenzo[d]isoxazol-5-one or 6-chlorobenzo[d]isoxazole-5-carboxylic acid.
Reduction: 6-chlorobenzo[d]isoxazol-5-amine.
Substitution: 6-azidobenzo[d]isoxazol-5-ol or 6-thiobenzo[d]isoxazol-5-ol.
Scientific Research Applications
Scientific Research Applications
The applications of 6-Chlorobenzo[d]isoxazol-5-ol span several disciplines, including medicinal chemistry, biology, and materials science.
Medicinal Chemistry
Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. For instance, derivatives of isoxazole have been shown to inhibit COX enzymes, which are implicated in cancer progression. A study found that certain isoxazole derivatives displayed potent cytotoxicity against various cancer cell lines, including ovarian and colon cancers .
Anti-inflammatory Properties:
The compound has also been explored for its anti-inflammatory effects. Studies have demonstrated that isoxazole derivatives can selectively inhibit COX-2, an enzyme associated with inflammation. This selectivity suggests potential therapeutic applications in treating inflammatory diseases .
Biological Applications
Enzyme Inhibition:
this compound has been investigated for its role as an enzyme inhibitor, particularly against D-amino acid oxidase. This enzyme plays a critical role in neurotransmitter metabolism and may be targeted for neurodegenerative disease therapies.
Immunomodulatory Effects:
Research has shown that isoxazole derivatives can modulate immune responses. For example, certain compounds have been reported to enhance T cell activity and influence B cell levels in lymphoid organs, indicating their potential use in immunotherapy .
Industrial Applications
In addition to its biological significance, this compound serves as a valuable building block in organic synthesis. It is utilized in the development of novel materials with specific electronic or optical properties, making it relevant for applications in material science.
Table 1: Biological Activities of this compound Derivatives
Table 2: Synthetic Routes for this compound
| Method | Reagents | Conditions |
|---|---|---|
| Cyclization | 4-chlorosalicylaldehyde + hydroxylamine | Ethanol, reflux |
| Industrial Production | Continuous flow reactors | Optimized reaction conditions |
Case Studies
Case Study 1: Anticancer Activity
In a study by Shaw et al. (2012), N-phenyl isoxazoles demonstrated significant cytotoxicity against colon cancer cells. The most effective compound showed a marked reduction in cell viability compared to controls, highlighting the potential of isoxazole derivatives as anticancer agents .
Case Study 2: Immunomodulatory Effects
A comprehensive review of isoxazole derivatives indicated their ability to modulate immune functions effectively. Certain compounds enhanced T cell responses while suppressing unwanted inflammatory pathways, suggesting their utility in therapeutic applications for autoimmune diseases .
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[d]isoxazol-5-ol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Positional Isomers: 6-Chlorobenzo[d]isoxazol-3-ol
A positional isomer, 6-chlorobenzo[d]isoxazol-3-ol, shares the same molecular formula but differs in the hydroxyl group’s position (3-ol vs. 5-ol). This minor structural variation can significantly alter physicochemical properties. For example:
- Pharmacological Relevance : Isoxazolol derivatives like THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) demonstrate that hydroxyl positioning affects GABAA receptor binding affinity and selectivity .
Benzo[d]thiazole and Benzo[d]imidazole Derivatives
Compounds like 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate () share a chloro-substituted heterocyclic core but replace isoxazole with thiazole or imidazole. Key differences include:
- Synthesis : Thiazole derivatives are synthesized via Q-catalyzed reactions (72–96 hours, 25°C) , whereas imidazole analogs (e.g., 23a/b in ) employ Suzuki coupling or alkylation under reflux conditions .
- Physical Properties : Thiazole derivatives exhibit higher melting points (e.g., 113–115°C for compound 5fc) compared to imidazoles, likely due to stronger intermolecular interactions in the crystalline lattice .
Benzoxazole and Triazole-Thione Analogs
The triazole-thione compound 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6f, ) highlights:
- Spectral Data : IR peaks at 726 cm⁻¹ (C-Cl) and 1275 cm⁻¹ (C=S) distinguish it from isoxazolols, which lack sulfur-based functional groups.
- Biological Activity : Benzoxazole derivatives are often explored for antimicrobial or anticancer properties, whereas isoxazolols like THIP target neurological receptors .
Pharmacological Isoxazolol Derivatives
GABAA receptor partial agonists (e.g., THIP, 4-PIOL) share the isoxazolol core but differ in substituents:
- Receptor Selectivity : THIP’s tetracyclic structure enhances α4/δ-subunit selectivity, while this compound’s simpler structure may favor binding to α1/α2-containing receptors .
- Synthetic Complexity : THIP requires multi-step synthesis with pyridine ring fusion, whereas this compound could be synthesized via simpler halogenation and cyclization routes.
Biological Activity
6-Chlorobenzo[d]isoxazol-5-ol is a heterocyclic compound recognized for its unique structure, which includes a benzene ring fused to an isoxazole ring, with a chlorine atom at the 6th position and a hydroxyl group at the 5th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHClNO
- Molecular Weight : 185.59 g/mol
- CAS Number : 184766-64-1
The compound's synthesis typically involves the cyclization of 4-chlorosalicylaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate, often conducted under reflux conditions in organic solvents such as ethanol.
Biological Activity Overview
This compound has been studied for various biological activities, particularly its potential as an enzyme inhibitor and therapeutic agent. Key areas of investigation include:
- Enzyme Inhibition : It has shown potential as an inhibitor of D-amino acid oxidase (DAO), which plays a critical role in amino acid metabolism and neurotransmitter regulation. Inhibition of DAO can influence levels of D-amino acids, which are important in various physiological processes .
- Anticancer Activity : Preliminary studies suggest that compounds related to this compound exhibit anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound binds to the active site of enzymes like DAO, preventing substrate binding and inhibiting enzymatic activity.
- Cellular Pathways Modulation : By influencing enzyme activity, it may affect downstream signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- D-Amino Acid Oxidase Inhibition :
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Anticancer Studies :
- Research has indicated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound were tested for their ability to induce apoptosis in breast cancer cells, showing promising results.
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Anti-inflammatory Effects :
- Investigations into the anti-inflammatory properties revealed that this compound could modulate inflammatory responses by inhibiting specific cytokines involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique biological profile of this compound:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 184766-64-1 | DAO inhibition, anticancer |
| 5-Chlorobenzo[d]isoxazol-3-ol | Not Available | Moderate enzyme inhibition |
| 6-Bromobenzo[d]isoxazol-5-ol | Not Available | Antimicrobial properties |
This table illustrates how structural variations influence biological activities, with this compound standing out for its dual role as both an enzyme inhibitor and potential anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-Chlorobenzo[d]isoxazol-5-ol, and how can reaction conditions be optimized?
- Methodological Answer : A widely used approach involves ZnCl₂-catalyzed condensation of thiols with 6-chloro-N-(substituted arylimino)benzo[d]isoxazol-2-amine in DMF solvent. Key optimization parameters include maintaining anhydrous conditions, controlling reaction temperature (typically 80–100°C), and using stoichiometric ratios of reactants to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity compounds .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H and ¹³C NMR to identify proton environments and carbon frameworks.
- IR spectroscopy to detect functional groups (e.g., C-Cl, C-O).
- Mass spectrometry (MS) for molecular weight verification and fragmentation patterns.
- Elemental analysis to validate purity. Cross-referencing spectral data with computational predictions (e.g., DFT) enhances accuracy .
Q. Which in vitro models are recommended for preliminary evaluation of the anticancer activity of this compound derivatives?
- Methodological Answer : Standard protocols involve:
- Cell viability assays (e.g., MTT or SRB) against cancer cell lines such as melanoma (A375), leukemia (K562), and NSCLC (A549).
- Dose-response studies to determine IC₅₀ values.
- Comparative analysis with positive controls (e.g., doxorubicin). Ensure reproducibility by triplicate experiments and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can reaction mechanisms leading to side products during the synthesis of this compound derivatives be elucidated?
- Methodological Answer :
- Isolation and characterization of side products via HPLC or GC-MS to identify structural anomalies.
- Kinetic studies under varying temperatures/pH to track intermediate formation.
- Computational modeling (e.g., DFT) to map energy barriers for competing pathways. For example, self-condensation of β-(isoxazol-5-yl) enamines under acidic conditions may generate 1,3-diisoxazolyl-1,3-dieneamines, requiring careful control of acetyl chloride stoichiometry .
Q. What strategies are effective for resolving contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis of published datasets to identify variables (e.g., cell line heterogeneity, assay protocols).
- Standardization of experimental conditions (e.g., cell passage number, serum concentration).
- Orthogonal validation using alternative assays (e.g., apoptosis markers like caspase-3 alongside viability assays). Cross-disciplinary collaboration ensures robust interpretation .
Q. How do substituent modifications on the benzo[d]isoxazole core influence pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematic introduction of electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 3- or 5-positions.
- Molecular docking to predict binding affinities with targets like tubulin or topoisomerase-II.
- In vivo pharmacokinetic profiling to assess bioavailability changes. For instance, 6-chloro derivatives linked to thiazolidinones show enhanced anticancer activity due to improved membrane permeability .
Q. What computational approaches are suitable for predicting the physicochemical properties of this compound derivatives?
- Methodological Answer :
- DFT calculations (e.g., B3LYP/6-31G* basis set) to determine electronic properties (HOMO-LUMO gaps, dipole moments).
- Molecular dynamics (MD) simulations to model solubility and stability in aqueous environments.
- QSAR models trained on datasets of logP, pKa, and molar refractivity to prioritize synthetically accessible analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
